molecular formula C11H10N2O2 B1204335 5-Benzyluracil CAS No. 18493-83-9

5-Benzyluracil

Cat. No. B1204335
CAS RN: 18493-83-9
M. Wt: 202.21 g/mol
InChI Key: RPZOVLGFKOOIRP-UHFFFAOYSA-N
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Description

5-Benzyluracil is a chemical compound that has been studied for its structure and barrier to internal rotation along the CH2 bridge between the benzol and uracil molecular fragments . It has been used as a model system for the study of crosslink reactions between DNA and proteins induced by UV light .


Molecular Structure Analysis

The structure of 5-Benzyluracil has been examined in the ground state . The electronically excited S1 and S2 states have been calculated by time-dependent density functional level of theory using the B3LYP exchange-correlation functional .


Chemical Reactions Analysis

The chemical reactions of 5-Benzyluracil have been studied in the context of its excited states . The vertical excitation energies of low-lying excited states were characterized using the SA-CASSCF method .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Benzyluracil have been studied in various contexts. For instance, a molecular dynamics study of 5-Benzyluracil in solution revealed a remarkable conformational flexibility .

Scientific Research Applications

  • Photophysical and Photochemical Properties : 5BU has been studied for its photophysical and photochemical properties, particularly in relation to DNA-protein cross-linking. It serves as a model system to study the proximity relations of a DNA base with a close-lying aromatic amino acid. The photoreactivity and electronic decay paths of 5BU are significant in understanding DNA and protein interactions under UV irradiation (Micciarelli et al., 2014).

  • Excited State Properties : The excited state properties of 5BU have been detailed using various electronic structure approaches, including time-dependent density functional theory. This research aids in understanding the molecular behavior of 5BU under photoexcitation, which is crucial for its application in studying DNA base-amino acid interactions (Micciarelli et al., 2017).

  • Low-lying Excited States : Investigations into the first and second singlet excited states of 5BU have provided insights into its potential energy surfaces and relaxation pathways. This is relevant for understanding the molecular interactions in photophysical processes, such as UV-induced crosslink reactions between DNA and proteins (Micciarelli et al., 2013).

  • Uridine Phosphorylase Inhibition : 5BU derivatives have been synthesized as potent inhibitors of uridine phosphorylase, an enzyme implicated in cancer cell metabolism. These derivatives, like DHPBU and AHPBU, show significant inhibition with high water solubility, making them potential candidates for chemotherapy (Lin & Liu, 1985).

  • Antiviral Activity : Analogues of 5BU have been synthesized and evaluated for their anti-HIV-1 activity, highlighting its potential application in antiviral therapies. These studies contribute to the development of novel therapeutic agents against HIV-1 (Tanaka et al., 2010).

  • Drug Removal and Degradation : Research into the electrochemical oxidation of anticancer drugs like 5-FU using boron doped diamond electrodes includes investigations into compounds related to 5BU. Understanding the degradation pathways and toxicity of these compounds is essential for environmental safety and drug development (Siedlecka et al., 2018).

Safety And Hazards

The safety data sheet for 5-Benzyluracil advises avoiding dust formation, breathing mist, gas or vapors, and contacting with skin and eye . It also recommends using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

5-benzyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-10-9(7-12-11(15)13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZOVLGFKOOIRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CNC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284692
Record name 5-Benzyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyluracil

CAS RN

18493-83-9
Record name MLS002920263
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135290
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC38356
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38356
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Benzyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-benzyl-6-methanesulphonyloxy-2,4-(1H,3H)-pyrimidinedione (3 g) and Et3N (2.1 ml) in MeOH was hydrogenated in the presence of Pd/C 5% (0.3 g) for 3 hr at 35° C. NaOH 5% (2.5 eq) was added and the catalyst filtered off. The solution was acidified to pH 2 with HCl 10%. The precipitated white solid was then collected by filtration, washed with water, ether and dried under vacuum to yield the desired 5-benzyl-2,4-(1H,3H)-pyrimidinedione: 1.635 g, 79.8% yield.
Name
5-benzyl-6-methanesulphonyloxy-2,4-(1H,3H)-pyrimidinedione
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
2.1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.3 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
140
Citations
M Micciarelli, BFE Curchod, S Bonella… - The Journal of …, 2017 - ACS Publications
… We present a detailed study of the excited state properties of 5-benzyluracil (5BU) in the gas phase and in implicit solvent using different electronic structure approaches ranging from …
Number of citations: 13 pubs.acs.org
M Micciarelli, C Altucci, B Della Ventura… - Physical Chemistry …, 2013 - pubs.rsc.org
A numerical study is reported concerning the first and second singlet excited-states of 5-benzyluracil using the multireference self-consistent field (state-averaged CASSCF) method. …
Number of citations: 16 pubs.rsc.org
M Krečmerová, H Hřebabecký… - … of Czechoslovak chemical …, 1996 - cccc.uochb.cas.cz
… The nucleosidation reaction of the 1-bromohexose 1 with silylated 5-benzyluracil was performed … Nucleosidation reaction of silylated 5-benzyluracil with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-…
Number of citations: 6 cccc.uochb.cas.cz
L Zhao, H Zheng, K Zhan, Y Guo, B Liu… - The Journal of Physical …, 2020 - ACS Publications
… Similarities and differences coexist for the two systems by comparative studies on the photoinduced deactivation process of the 5-benzyluracil (5-BU) and 6-benzyluracil (6-BU) systems. …
Number of citations: 3 pubs.acs.org
TS Lin, MC Liu - Journal of medicinal chemistry, 1985 - ACS Publications
… Among these compounds, they found that 5-benzyluracil exerted significant inhibitory effect … Now we report the synthesis of l-[[2-hydroxyl-(hydroxymethyl)ethoxy]methyl]-5-benzyluracil (…
Number of citations: 34 pubs.acs.org
CX Lu, D Lu - Journal of Polymer Science Part A: Polymer …, 1990 - Wiley Online Library
… polyester backbone and 5-benzyluracil base derivative as … the polyesters containing 5-benzyluracil base are formed … of linear polyester containing 5-benzyluracil base derivative as a …
Number of citations: 2 onlinelibrary.wiley.com
K Dziewiszek, RF Schinazi, TC Chou… - … Nucleotides & Nucleic …, 1994 - Taylor & Francis
… -2-fluoro-β-D-arabinofuranosyl)uracil and -cytosine nucleosides substituted at the 5 position with a nitrophenyl or nitrobenzyl group were synthesized from 5-phenyl- and 5-benzyluracil …
Number of citations: 11 www.tandfonline.com
I Votruba, M Krečmerová, H Hrebabecky… - Nucleosides and …, 1999 - Taylor & Francis
The inhibitory activity of a series of novel sugar-modified nucleosides derived from 5-benzyluracil, 5-phenylcytosine and 5-phenylpyrimidin-2-one against uridine phosphorylase purified …
Number of citations: 4 www.tandfonline.com
JC Ambelang, TB Johnson - Journal of the American Chemical …, 1939 - ACS Publications
… Raney nickel is unexpected in view not only of the behavior of the isomeric 5-benzyluracil (II) but also of the hydrogenation of the aryl substituted desoxouracils investigated by Folkers …
Number of citations: 7 pubs.acs.org
YL Chen, SJ Chen, KH Lee, BR Huang… - Nucleosides & …, 1993 - Taylor & Francis
… Earlier studies discovered that 1 -[(2-hydroxyethoxy)methyl]-5benzyluracil (BAU) was a … 1 -[( 1,3-dihydroxy-2-propoxy)methyI]5-benzyluracil (DHPBU) and other related derivativesll-13. …
Number of citations: 16 www.tandfonline.com

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